ATGL Pharmacophore Requirement: Only the 4-(Dimethylamino)-3-biphenylol Scaffold Yields a Sub-Micromolar Inhibitor
The urea derivative Atglistatin, constructed directly from 2-(dimethylamino)-5-phenylphenol, inhibits adipose triglyceride lipase with an IC₅₀ of 0.7 µM and exhibits no cross-reactivity against monoglyceride lipase, hormone-sensitive lipase, or pancreatic lipase up to 10 µM . The 4-(dimethylamino)-3-biphenylol substructure is the recognized pharmacophore; replacement of the dimethylamino group with hydrogen (giving 3-biphenylol) or removal of the 3-hydroxy group (giving N,N-dimethyl-4-phenylaniline) is reported to yield inactive compounds, though specific IC₅₀ values for these deletion analogs are not publicly disclosed [1]. This pharmacophore requirement makes the compound the mandatory synthetic entry point for any ATGL-inhibitor development program.
| Evidence Dimension | ATGL inhibitory potency (in vitro enzyme assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 µM (as the derived urea Atglistatin, scaffold provided by 2-(dimethylamino)-5-phenylphenol) |
| Comparator Or Baseline | 3-Biphenylol (lacks dimethylamino) and N,N-dimethyl-4-phenylaniline (lacks hydroxy) – reported as inactive against ATGL |
| Quantified Difference | Inactive vs. 0.7 µM; selectivity >14-fold over related lipases |
| Conditions | Recombinant ATGL enzyme assay; selectivity panel includes MGL, HSL, pancreatic lipase, PNPLA6, and PNPLA7 |
Why This Matters
Procurement of the exact scaffold is non-negotiable for medicinal chemistry campaigns targeting ATGL, as simpler analogs do not engage the target.
- [1] Mayer, N., et al. Development of the first selective inhibitor of adipose triglyceride lipase (ATGL). Patent WO2011138284A1 / related publications, University of Graz. View Source
